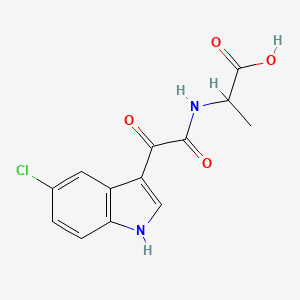

2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid

Description

Properties

Molecular Formula |

C13H11ClN2O4 |

|---|---|

Molecular Weight |

294.69 g/mol |

IUPAC Name |

2-[[2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |

InChI |

InChI=1S/C13H11ClN2O4/c1-6(13(19)20)16-12(18)11(17)9-5-15-10-3-2-7(14)4-8(9)10/h2-6,15H,1H3,(H,16,18)(H,19,20) |

InChI Key |

ISMXZIWRQMTMDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves several steps. One common method starts with 5-chlorotryptophan, which is reacted with potassium cyanate in water, followed by acidification with concentrated hydrochloric acid . The reaction conditions typically involve heating the mixture on a steam bath for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Antitumor Activity

Research has highlighted the antitumor properties of indole derivatives, including 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid. Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Colon Cancer : The compound has shown promising activity against colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. It is particularly relevant given the high incidence of colorectal carcinoma worldwide .

- Lung Cancer : Similar antitumor effects have been observed in lung cancer models, suggesting a broad spectrum of activity against solid tumors .

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated notable antimicrobial properties. This includes efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent. The structure-activity relationship (SAR) studies indicate that modifications to the indole moiety can enhance its antimicrobial potency .

Case Study 1: Antitumor Efficacy

A study published in the International Journal of Pharma Sciences and Research investigated the antitumor activity of several indole derivatives, including this compound. The results showed that this compound had an IC50 value indicating effective inhibition of tumor cell growth in vitro. Further studies are needed to evaluate its efficacy in vivo and understand the underlying mechanisms .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of indole derivatives. The study found that compounds similar to this compound exhibited higher antifungal activity than established antifungal agents. This positions the compound as a potential lead for developing new antimicrobial therapies .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related indole derivatives compared to this compound:

Mechanism of Action

The mechanism of action of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

*Calculated based on formula C₁₄H₁₂ClN₂O₄.

†Estimated from .

‡From .

Key Structural Differences:

Substituent Effects: The 5-chloro group in the target compound contrasts with 5-bromo in ’s analogue, which may alter electronic properties and steric bulk . Mercapto (─SH) and phenoxy-acetyl groups in analogues () introduce distinct hydrogen-bonding and metabolic stability profiles compared to the 2-oxoacetamido linker .

Biological Implications: Compound 16 () shares the propanoic acid group with the target compound but includes a 4-chlorobenzoyl moiety, a feature linked to cyclooxygenase (COX) inhibition in NSAIDs .

Pharmacological and Physicochemical Properties

- Solubility: The propanoic acid group enhances aqueous solubility compared to esterified analogues (e.g., ’s benzyloxy derivatives) .

- Metabolism : Chlorine substitution may reduce CYP450-mediated oxidation relative to 5-methoxy or 5-bromo analogues .

Biological Activity

2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is a derivative of indole, a structure known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has gained attention due to its potential antitumor properties and effects on various cellular pathways.

The molecular formula of this compound is , with a molar mass of approximately 232.65 g/mol. The structure includes a chloro-substituted indole moiety, which is significant for its biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor activity. Specifically, derivatives of indole have shown efficacy against various solid tumors, including colorectal and lung cancers. For instance, studies have demonstrated that certain indole derivatives possess IC50 values indicating potent inhibitory effects on cancer cell proliferation, with values as low as 29 nM in some cases .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Compound 3e | 29 | Pancreatic Cancer |

| Compound V | 170 | Non-Small Cell Lung |

| 5-Chloro-Indole Derivative | 33 | Colorectal Cancer |

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells. It has been observed to increase the levels of pro-apoptotic proteins such as caspase-3 and caspase-8 while decreasing anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic pathways suggests that the compound may function as a promising candidate for further development in cancer therapies.

Study on Antiproliferative Effects

A recent study focused on the synthesis and evaluation of various indole derivatives, including those related to this compound. The results indicated significant antiproliferative activity across several cancer cell lines, with the most active compounds showing GI50 values ranging from 29 nM to 78 nM .

Comparative Analysis with Standard Treatments

In comparative studies, some indole derivatives demonstrated superior antiproliferative effects compared to standard treatments like erlotinib, particularly against pancreatic and breast cancer cell lines. For example, compound 3e exhibited a GI50 value of 29 nM, outperforming erlotinib which had a GI50 value of 33 nM .

Q & A

Q. What are the recommended synthetic protocols for preparing 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid, and how can purity be optimized?

Methodological Answer: The synthesis of indole-containing derivatives typically involves coupling reactions followed by hydrolysis. For example, a similar compound, 2-(6-(1-oxoisoindolin-2-yl)-biphenyl-3-yl)propanoic acid, was synthesized via ester hydrolysis using 2 M NaOH at room temperature for 12 hours, followed by pH adjustment and recrystallization . To optimize purity:

Q. How should researchers handle reactive intermediates (e.g., chloroindole precursors) during synthesis to ensure safety and stability?

Methodological Answer:

- Containment: Use closed systems to prevent exposure to volatile intermediates. recommends labeling process containers and using engineering controls (e.g., fume hoods) to mitigate airborne exposure .

- Stability: Store light-sensitive intermediates in amber glassware under inert gas (N₂/Ar) to prevent degradation, as suggested in safety protocols for similar halogenated indoles .

- Emergency protocols: Implement immediate washing with ethanol or water for skin contact and maintain emergency showers/eye wash stations .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Analyze chemical shifts to verify indole ring protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 170–180 ppm). For example, biphenyl-propanoic acid derivatives showed distinct aromatic and carboxylate signals in NMR .

- HRMS (ESI): Confirm molecular weight with <2 ppm error. A related compound, 2-(6-(1-oxoisoindolin-2-yl)-biphenyl-3-yl)propanoic acid, had an exact mass match of 316.1312 (calc.) vs. 316.1310 (obs.) .

- X-ray crystallography: Resolve stereochemistry and crystal packing, as done for structurally analogous methyl indole carboxylates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural characterization?

Methodological Answer:

- Step 1: Verify solvent and calibration standards. Deuterated solvents (e.g., DMSO-d6) may shift peaks; compare with literature values for indole derivatives .

- Step 2: Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can distinguish between regioisomers in indole systems .

- Step 3: Re-crystallize the compound to exclude impurities. highlights recrystallization from DMF/acetic acid to isolate pure thiazolidinone-indole hybrids .

Q. What mechanistic insights guide the hydrolysis of ester precursors to this compound?

Methodological Answer:

- Base-catalyzed hydrolysis: Use NaOH (2 M) at room temperature to cleave ester groups, as demonstrated in the synthesis of biphenyl-propanoic acid derivatives .

- pH control: Adjust to pH 14 during hydrolysis to deprotonate intermediates, then acidify to pH 1 to precipitate the product. This minimizes side reactions (e.g., decarboxylation) .

- Kinetic monitoring: Track reaction progress via TLC or inline IR spectroscopy to optimize reaction time (e.g., 12 hours in ) .

Q. How can computational modeling (e.g., DFT) complement experimental studies of this compound’s reactivity?

Methodological Answer:

- Reactivity prediction: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the indole and carbonyl moieties.

- Transition state analysis: Model hydrolysis or coupling reactions to identify rate-limiting steps, aligning with experimental conditions (e.g., NaOH concentration) .

- Docking studies: Predict binding affinities for biological targets (e.g., enzymes), leveraging known bioactivity of chloroindole derivatives as neuroprotective agents .

Q. What strategies address low yields in coupling reactions involving 5-chloroindole intermediates?

Methodological Answer:

- Catalyst optimization: Use Pd/Cu catalysts for Ullman-type couplings, as reported for aryl-indole hybrids .

- Protecting groups: Temporarily protect the indole NH with Boc groups to prevent side reactions during amide bond formation .

- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of chloroindole intermediates, improving reaction efficiency .

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., drug discovery or enzyme inhibition)?

Methodological Answer:

- Target selection: Prioritize enzymes with indole-binding pockets (e.g., tryptophan hydroxylase) based on structural analogs like 5-fluoroindole carboxylates .

- Structure-activity relationships (SAR): Synthesize derivatives with varying substituents (e.g., Cl → F, Br) and correlate changes with bioactivity .

- Theoretical alignment: Link experimental data to concepts like enzyme-substrate inhibition kinetics or allosteric modulation, as guided by ’s emphasis on conceptual frameworks .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and observed spectroscopic data?

Methodological Answer:

- Re-examine synthesis steps: Trace potential side products (e.g., dimerization during coupling) via LC-MS.

- Isotopic labeling: Use 13C-labeled precursors to confirm peak assignments in complex NMR spectra .

- Collaborative validation: Cross-check data with independent labs or databases (e.g., PubChem or crystallographic databases) .

Q. What experimental controls are critical when studying this compound’s biological activity?

Methodological Answer:

- Negative controls: Include indole-free analogs to isolate the contribution of the chloro-substituent.

- Dose-response curves: Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify IC50 values, as done for anti-proliferative indole derivatives .

- Blinded assays: Minimize bias in cell-based studies by coding samples and using automated readouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.